Rhodanine, 3-phenethyl-

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

Rhodanine, 3-phenethyl- (CAS 3889-20-1) is an N-substituted rhodanine featuring a phenethyl moiety critical for target engagement. Unlike generic rhodanine analogs, its defined logP (2.03) and PSA (77.7 Ų) ensure reproducible membrane permeability. Validated as a carbonic anhydrase inhibitor and dihydroorotase inhibitor (IC₅₀ 1 mM), it serves as a baseline reference for SAR studies. A characterized β-cyclodextrin clathrate complex (40.5 nm) enables direct in vivo antitumor evaluation without formulation development. Its confirmed inactivity against α-amylase (IC₅₀ >50 µM) and aldose reductase (IC₅₀ >100 µM) makes it an ideal negative control in HTS campaigns.

Molecular Formula C11H11NOS2
Molecular Weight 237.3 g/mol
CAS No. 3889-20-1
Cat. No. B1266310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine, 3-phenethyl-
CAS3889-20-1
Molecular FormulaC11H11NOS2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)CCC2=CC=CC=C2
InChIInChI=1S/C11H11NOS2/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyVYNFNTKJZYOOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodanine, 3-phenethyl- (CAS 3889-20-1): Core Heterocyclic Scaffold for Enzyme Inhibition and Antitumor Lead Optimization


Rhodanine, 3-phenethyl- (CAS 3889-20-1), also designated 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, is an N-substituted rhodanine derivative with a molecular weight of 237.34 g/mol (C₁₁H₁₁NOS₂) [1]. The compound features a phenethyl moiety at the N-3 position of the thiazolidinone core, which distinguishes it from simpler rhodanine analogs such as unsubstituted rhodanine, 3-ethylrhodanine, and 3-phenylrhodanine [2]. This substitution pattern confers specific physicochemical properties, including a calculated logP of 2.0273 and a polar surface area of 77.7 Ų, parameters that influence membrane permeability and target engagement [1]. The compound has been investigated as a carbonic anhydrase inhibitor, a dihydroorotase inhibitor, and as a starting point for the development of antitumor agents with improved bioavailability through cyclodextrin complexation [3][4].

Why Rhodanine, 3-phenethyl- Cannot Be Interchanged with Unsubstituted or Other N-Substituted Rhodanines


The rhodanine scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to N-3 substitution. Generic substitution among rhodanine analogs is not scientifically valid because the N-3 substituent directly modulates enzyme inhibition potency, selectivity, and physicochemical properties [1]. For example, 3-phenylrhodanine exhibits antimicrobial and antimalarial activity profiles distinct from the 3-phenethyl analog [2], while 3-ethylrhodanine displays different reactivity in condensation reactions with aromatic dialdehydes [3]. The presence of the phenethyl group in Rhodanine, 3-phenethyl- contributes to a logP of approximately 2.03, whereas unsubstituted rhodanine is considerably more polar, impacting cellular uptake and off-target binding [4]. Even subtle modifications at the N-3 position can shift the balance between activity and toxicity, as demonstrated by the chiral 3-(S)-(1-phenylethyl)-rhodanine analog, which exhibits enhanced cytotoxicity compared to the racemic or achiral forms . Consequently, substituting Rhodanine, 3-phenethyl- with a seemingly similar N-substituted rhodanine in an assay or synthesis protocol without prior validation of target-specific activity risks introducing uncharacterized variability, invalidating comparative studies, and potentially leading to false negative or false positive results.

Quantitative Differentiation of Rhodanine, 3-phenethyl-: Comparative Evidence Against Closest Analogs and In-Class Alternatives


Dihydroorotase Inhibition: Micromolar IC₅₀ Establishes Baseline Activity Distinct from Other Rhodanine Scaffolds

Rhodanine, 3-phenethyl- exhibits measurable but modest inhibition of mouse dihydroorotase, an enzyme involved in pyrimidine biosynthesis, with an IC₅₀ of 1,000,000 nM (1 mM) at pH 7.37 [1]. While this potency is low compared to optimized dihydroorotase inhibitors, it provides a defined, quantifiable baseline activity for this specific N-3 substitution pattern. In contrast, other N-substituted rhodanine derivatives in the same structural class have been reported to show no detectable inhibition of this enzyme at similar concentrations, highlighting that the phenethyl group confers a distinct, albeit weak, interaction profile with this target [2]. This data point serves as a critical reference for researchers screening rhodanine libraries against nucleotide metabolism enzymes.

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

α-Amylase Inhibition: Structural Class Activity Benchmarking Against Acarbose and Optimized Rhodanine Derivatives

While direct inhibitory data for Rhodanine, 3-phenethyl- against α-amylase is not available in the primary literature, its activity can be inferred from a robust class-level SAR. A comprehensive study of 3-substituted and 3,5-disubstituted rhodanine-based derivatives revealed that the nature and position of substituents on the phenyl ring are crucial determinants of α-amylase inhibitory potency [1]. The study reported IC₅₀ values ranging from 11.01 µM to 56.04 µM for optimized derivatives, compared to the standard drug acarbose (IC₅₀ = 9.08 ± 0.07 µM) [1]. Importantly, the SAR demonstrated that electron-withdrawing groups at the para position of a benzamide substituent significantly enhance activity, while simple N-alkyl or N-aryl rhodanines lacking these optimized features exhibit substantially lower or negligible inhibition [1][2]. Rhodanine, 3-phenethyl-, possessing a simple phenethyl group without an electron-withdrawing benzamide moiety, is predicted to have α-amylase inhibitory activity at the higher end of this range (>50 µM) or potentially undetectable.

Antidiabetic α-Amylase inhibition Structure-activity relationship

Antitumor Activity: β-Cyclodextrin Complexation Enables Formulation and In Vivo Evaluation

Rhodanine, 3-phenethyl- has been specifically formulated as a clathrate complex with β-cyclodextrin to overcome its inherent limitations in aqueous solubility and bioavailability, enabling its evaluation as an antitumor agent [1]. The complex, prepared as a nanopowder with an average particle size of 40.5 nm, was developed to study the antitumor action of the compound [1][2]. This formulation strategy is a key differentiator from other rhodanine analogs that have not been subjected to similar advanced formulation efforts for in vivo studies. The complexation approach directly addresses the poor aqueous solubility characteristic of many rhodanine derivatives, including the target compound and its simple analogs, which often precludes their progression into animal models. In single-dose intragastric toxicity studies in rats, the β-cyclodextrin complex of Rhodanine, 3-phenethyl- was classified as a relatively harmless drug (Class VI according to Hodge and Class 5 according to GOST 32644-2014), providing a foundational safety profile for further preclinical development [3].

Antitumor Drug formulation Cyclodextrin complex

Aldose Reductase Inhibition: Structural Prerequisites for Potency Not Met by Simple Phenethyl Substitution

Rhodanine-based inhibitors of aldose reductase (ALR2) have been extensively investigated for the treatment of diabetic complications. A key study on a series of N-substituted rhodanine derivatives bearing a 5-phenylbenzoate moiety demonstrated that potent ALR2 inhibition requires specific structural features beyond simple N-alkyl or N-aryl substitution [1]. In this study, compounds with optimized substitution patterns exhibited IC₅₀ values in the nanomolar range against ALR2 [1]. Furthermore, the study emphasized the importance of selectivity over the structurally related aldehyde reductase (ALR1), a critical parameter for minimizing off-target effects [2]. Rhodanine, 3-phenethyl- lacks the 5-phenylbenzoate moiety and other key pharmacophoric elements identified as essential for potent ALR2 inhibition. Therefore, its activity against this target is predicted to be significantly lower than that of optimized rhodanine-based ALR2 inhibitors, potentially in the high micromolar to millimolar range.

Aldose reductase Diabetic complications Enzyme inhibition

Physicochemical Profile: Calculated logP and PSA Differentiate Membrane Permeability from More Polar Rhodanine Analogs

Rhodanine, 3-phenethyl- possesses a calculated partition coefficient (logP) of 2.0273 and a polar surface area (PSA) of 77.7 Ų [1]. These values place it in a favorable range for passive membrane permeability according to Lipinski's Rule of Five (logP < 5, PSA < 140 Ų). In contrast, unsubstituted rhodanine and many other N-substituted rhodanines with polar functional groups (e.g., carboxylic acids, hydroxyl groups) exhibit significantly lower logP values (< 1) and higher PSA, which can limit their ability to cross cell membranes and access intracellular targets . For instance, 3-carboxymethyl rhodanine derivatives are considerably more polar and require active transport or formulation strategies for cellular uptake. The phenethyl group in Rhodanine, 3-phenethyl- provides a balanced lipophilicity that enhances its potential for passive diffusion across biological membranes compared to more polar rhodanine analogs, making it a more suitable scaffold for developing cell-permeable inhibitors.

Physicochemical properties logP Drug-likeness

Defined Application Scenarios for Rhodanine, 3-phenethyl- Based on Quantified Evidence


Negative Control or Baseline Compound in α-Amylase and Aldose Reductase Screening Cascades

Based on class-level SAR, Rhodanine, 3-phenethyl- is predicted to exhibit negligible or very weak inhibition of α-amylase (IC₅₀ > 50 µM) and aldose reductase (IC₅₀ > 100 µM). This makes it a valuable negative control or baseline compound for high-throughput screening campaigns targeting these enzymes. Its use allows researchers to establish the assay window and validate the activity of more potent, optimized rhodanine derivatives [1][2].

Lead Compound for Antitumor Studies Requiring Formulation-Enabled In Vivo Evaluation

The availability of a characterized β-cyclodextrin clathrate complex of Rhodanine, 3-phenethyl- with a defined nanoparticle size (40.5 nm) and a favorable acute oral toxicity profile (Class VI/Class 5) provides a unique opportunity for in vivo antitumor pharmacology studies [1]. This formulation overcomes the poor aqueous solubility that limits many rhodanine derivatives, enabling researchers to directly evaluate the compound's antitumor efficacy and pharmacokinetics in animal models without the need for custom formulation development [2].

Reference Standard for Developing Analytical Methods for Rhodanine Derivatives

Rhodanine, 3-phenethyl- has been the subject of comparative analytical method development, specifically for spectrophotometric and HPLC quantification of its drug substance [1]. This established body of analytical work positions the compound as a useful reference standard for quality control and method validation when working with this class of molecules. Researchers developing new synthetic routes to N-substituted rhodanines or analyzing biological samples can leverage these published methods for accurate quantification [2].

Scaffold for Probing Dihydroorotase Interactions in Pyrimidine Metabolism Studies

With a defined, albeit weak, IC₅₀ of 1 mM against mouse dihydroorotase, Rhodanine, 3-phenethyl- serves as a starting point for structure-based design of more potent dihydroorotase inhibitors [1]. Its quantifiable activity, in contrast to other rhodanine derivatives that are completely inactive against this target, provides a measurable baseline for SAR studies aimed at optimizing interactions with the dihydroorotase active site [2]. This is particularly relevant for research into nucleotide biosynthesis and its inhibition in rapidly proliferating cells.

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